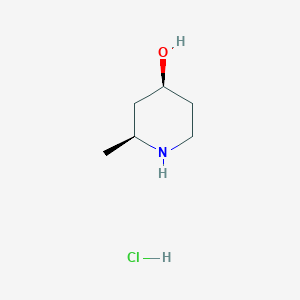

(2S,4S)-2-methylpiperidin-4-ol hydrochloride

Description

BenchChem offers high-quality (2S,4S)-2-methylpiperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-2-methylpiperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4S)-2-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKHDUOLFKISDJ-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103539-63-5 | |

| Record name | 4-Piperidinol, 2-methyl-, hydrochloride, (2S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103539-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (2S,4S)-2-methylpiperidin-4-ol Hydrochloride

Introduction: The Significance of Stereochemistry in Drug Development

In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and its substituted derivatives are critical building blocks for novel therapeutics.[1][2] (2S,4S)-2-methylpiperidin-4-ol hydrochloride is a chiral synthetic intermediate whose specific stereoisomeric form is crucial for the desired biological activity and safety of the final active pharmaceutical ingredient (API).[3][4]

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of (2S,4S)-2-methylpiperidin-4-ol hydrochloride. We will delve into the causality behind experimental choices, presenting a multi-faceted analytical approach that ensures self-validating and trustworthy results. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical workflow for characterizing chiral small molecules.

Foundational Analysis: Confirming Connectivity and Purity

Before delving into the complexities of stereochemistry, it is essential to confirm the fundamental molecular structure and assess the purity of the sample. This initial phase employs a suite of standard analytical techniques.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gathering structural information through fragmentation analysis.[5][6] For (2S,4S)-2-methylpiperidin-4-ol hydrochloride, electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of the basic nitrogen atom, which is readily protonated.

-

Expected Molecular Ion: The free base, 2-methylpiperidin-4-ol, has a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol .[7] In ESI-MS (positive mode), the protonated molecule [M+H]⁺ is expected at an m/z of 116.18. The hydrochloride salt itself will dissociate in the ESI source.

-

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns for piperidine alkaloids.[8][9] A predominant fragmentation pathway is the neutral loss of water (H₂O) from the protonated molecule, resulting in a significant fragment ion.[5][8]

| Parameter | Expected Value/Observation | Rationale |

| Ionization Mode | ESI Positive | The basic piperidine nitrogen is easily protonated. |

| Expected [M+H]⁺ | m/z 116.18 | Corresponds to the protonated free base (C₆H₁₄NO⁺). |

| Major MS/MS Fragment | Loss of H₂O (m/z 98.17) | Characteristic neutral loss from the hydroxyl group.[5][8] |

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation: Dissolve a small amount of (2S,4S)-2-methylpiperidin-4-ol hydrochloride in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

-

Full Scan Analysis: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 116.18) as the precursor ion and perform collision-induced dissociation (CID) using nitrogen or argon as the collision gas.

-

Data Interpretation: Analyze the resulting product ion spectrum to identify characteristic fragment ions, such as the loss of water.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of (2S,4S)-2-methylpiperidin-4-ol hydrochloride is expected to show characteristic absorption bands.[10][11]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3400-3200 (broad) | Stretching |

| N-H (Ammonium salt) | 2800-2400 (broad) | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C-O (Alcohol) | 1150-1050 | Stretching |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: Compress the mixture in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[12][13] A reversed-phase HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as the analyte lacks a strong UV chromophore) can be developed to determine the percentage purity of the sample.

Experimental Protocol: Reversed-Phase HPLC for Purity

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) to improve peak shape for the basic analyte.

-

Detector: ELSD or CAD.

-

Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase.

-

Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Stereochemical Elucidation: Defining the 3D Architecture

With the molecular connectivity and purity confirmed, the next critical phase is to unambiguously determine the relative and absolute stereochemistry at the C2 and C4 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Relative Stereochemistry

NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution, including the relative stereochemistry of its chiral centers.[14][15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) NMR experiments is required for a complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of each proton and their coupling relationships. For a 2,4-disubstituted piperidine, the coupling constants (J-values) between adjacent protons are highly informative about their dihedral angles and thus their relative orientation (axial or equatorial).[16] In the (2S,4S) configuration, both the methyl group at C2 and the hydroxyl group at C4 are expected to be in equatorial positions in the preferred chair conformation, leading to specific coupling patterns for the axial protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the piperidine ring and the methyl group. The chemical shifts can provide clues about the conformation of the ring.[17]

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the proton connectivity through the piperidine ring.[14]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for determining the relative stereochemistry. The NOE effect is observed between protons that are close in space, regardless of whether they are bonded. For the (2S,4S) isomer, NOEs are expected between the axial protons. Specifically, an NOE between the axial proton at C2 and the axial proton at C6 would confirm the cis relationship of the substituents.[14]

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Assignment: Use the combination of 1D and 2D spectra to assign all proton and carbon signals.

-

Stereochemical Analysis: Analyze the coupling constants in the ¹H spectrum and the cross-peaks in the NOESY spectrum to deduce the relative orientations of the methyl and hydroxyl groups.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Enantiomeric Purity

While NMR can establish the relative stereochemistry (cis vs. trans), it cannot distinguish between enantiomers. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.[18][19] This is a critical quality control step.

The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs are often effective for resolving piperidine derivatives.[18]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak series) under normal-phase conditions.

-

Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol, often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.[13]

-

Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the (2S,4S) and (2R,4R) enantiomers.

-

Quantification: Inject the sample and a racemic standard to identify the peaks and calculate the enantiomeric excess.

X-ray Crystallography: The Definitive Absolute Stereochemistry

Single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a chiral molecule by directly observing the three-dimensional arrangement of atoms in the crystal lattice.[20] This technique is the ultimate arbiter of structure. The hydrochloride salt form of the compound is often advantageous for crystallization.[21]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of (2S,4S)-2-methylpiperidin-4-ol hydrochloride suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[20]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[20]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

-

Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing anomalous dispersion effects, typically reported as the Flack parameter.[3] A Flack parameter close to zero for the correct enantiomer confirms the (2S,4S) assignment.

Synthesis and Data Integration: A Holistic Approach

The power of this multi-technique approach lies in the integration of data from each experiment to build a cohesive and self-validating structural assignment.

-

MS and FTIR confirm the molecular formula and functional groups.

-

HPLC establishes the purity of the sample.

-

NMR determines the connectivity and relative stereochemistry (cis configuration of the methyl and hydroxyl groups).

-

Chiral HPLC confirms the sample is enantiomerically pure.

-

X-ray Crystallography provides the definitive absolute stereochemistry (S at C2, S at C4) and serves as the ultimate confirmation of the NMR-derived relative stereochemistry.

This integrated workflow ensures the highest level of scientific integrity and provides an authoritative and trustworthy elucidation of the structure of (2S,4S)-2-methylpiperidin-4-ol hydrochloride.

References

-

da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15(8). Retrieved from [Link]

-

ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]

-

Vessecchi, R., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]

-

SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]

-

Wang, Y., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... Retrieved from [Link]

-

Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed, 14(5). Retrieved from [Link]

-

Ullah, N., & Altaf, M. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PubMed Central. Retrieved from [Link]

-

C.N.R.S.-U.P.S. (n.d.). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Publishing. Retrieved from [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]

-

National Institutes of Health. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

PubMed. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methylpiperidin-4-ol. PubChem. Retrieved from [Link]

-

MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). (2S,4S)-2-methylpiperidin-4-ol hydrochloride (C007B-367284). Retrieved from [Link]

-

National Institutes of Health. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride. Retrieved from [Link]

Sources

- 1. A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

An In-Depth Technical Guide to the Physical Properties of (2S,4S)-2-methylpiperidin-4-ol Hydrochloride

In the landscape of modern medicinal chemistry, the journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's biological activity is paramount, yet its ultimate success is inextricably linked to its physical and chemical properties. These characteristics govern how a compound behaves in a physiological environment, influencing its absorption, distribution, metabolism, and excretion (ADME)—collectively, its pharmacokinetic profile.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical profile is not merely academic; it is a foundational pillar for rational drug design and a critical tool for mitigating late-stage attrition.[4]

This guide provides an in-depth technical overview of the core physical properties of (2S,4S)-2-methylpiperidin-4-ol hydrochloride, a chiral piperidine derivative of significant interest in pharmaceutical research. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The hydrochloride salt form is frequently employed to enhance properties like solubility and stability, making this specific compound a relevant case study.[5][6] We will delve into its structural identity, key physical parameters, and the field-proven methodologies used to determine them, offering both the "what" and the "why" behind each experimental choice.

Compound Identification and Structure

Precise identification is the bedrock of all subsequent analysis. (2S,4S)-2-methylpiperidin-4-ol hydrochloride is defined by its specific stereochemistry, which is crucial for its interaction with biological targets.[6] The (2S,4S) configuration denotes the absolute spatial arrangement of the methyl and hydroxyl groups on the piperidine ring.

Chemical Structure:

Figure 1: 2D structure of (2S,4S)-2-methylpiperidin-4-ol hydrochloride

| Identifier | Value | Source |

| IUPAC Name | (2S,4S)-2-methylpiperidin-4-ol hydrochloride | [7] |

| CAS Number | 103539-63-5 | [6][7] |

| Molecular Formula | C₆H₁₄ClNO | Derived |

| Molecular Weight | 151.64 g/mol | [7] |

| InChI Key | DXKHDUOLFKISDJ-GEMLJDPKSA-N | [7] |

Summary of Core Physical Properties

The following table summarizes the key physicochemical data for (2S,4S)-2-methylpiperidin-4-ol hydrochloride. These parameters are the first-pass indicators of the compound's behavior in both laboratory and physiological settings.

| Property | Value / Description | Significance in Drug Development |

| Appearance | White to Yellow Solid | Provides a baseline for identity, purity assessment, and detection of degradation. |

| Melting Point | Not explicitly reported; free base melts at 198–202°C (dec.).[6] | A sharp melting range is a primary indicator of purity. It also influences formulation strategies (e.g., hot-melt extrusion) and stability. |

| Solubility | Enhanced solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt form.[6] | Directly impacts bioavailability. A drug must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development.[8][9] |

| Storage | Refrigerator (2-8°C), under inert gas. | Indicates potential sensitivity to temperature, moisture, or oxidation, guiding handling and long-term stability protocols.[10] |

Experimental Protocols & Methodological Rationale

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their determination. Here, we detail the methodologies for measuring two critical parameters: melting point and aqueous solubility.

Melting Point Determination

Expertise & Causality: The melting point is not a single temperature but a range from the first sign of liquid formation to complete liquefaction.[11] For a pure crystalline compound, this range is typically narrow (0.5-1.0°C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, this simple measurement is a powerful, rapid tool for assessing purity. The choice to perform an initial fast ramp followed by a slow, careful ramp is a time-saving measure that ensures high accuracy without needlessly long experiment times.[12]

Protocol: Melting Point Determination via Capillary Method

This protocol is designed for a modern digital melting point apparatus (e.g., DigiMelt or Mel-Temp).

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the (2S,4S)-2-methylpiperidin-4-ol hydrochloride sample is completely dry, as residual solvent can act as an impurity.

-

If the crystals are large, gently pulverize them into a fine powder using a clean, dry mortar and pestle.[12]

-

-

Capillary Tube Loading:

-

Jab the open end of a capillary melting point tube into the powder pile.

-

Invert the tube and tap it gently on a hard surface to move the powder to the bottom.[13]

-

To achieve tight packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the sample.[13]

-

Repeat until a packed sample height of 2-3 mm is achieved. An excessive sample height can lead to an artificially broad melting range.[13]

-

-

Approximate Range Finding (if unknown):

-

Place the loaded capillary into the apparatus.

-

Set a rapid heating ramp (e.g., 10-20°C per minute).[12]

-

Record the approximate temperature range at which melting occurs. Allow the apparatus to cool significantly before the next step.

-

-

Accurate Measurement:

-

Insert a fresh capillary tube with the sample.

-

Rapidly heat the block to a temperature approximately 20°C below the approximate melting point found in the previous step.[13]

-

Reduce the heating rate to a slow ramp of 1-2°C per minute. This slow rate ensures the sample and thermometer are in thermal equilibrium, yielding an accurate reading.

-

Record T1: The temperature at which the first droplet of liquid is observed.

-

Record T2: The temperature at which the last solid crystal melts.

-

The melting point is reported as the range T1 - T2.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Equilibrium Solubility Determination

Expertise & Causality: Bioavailability of an orally administered drug begins with its dissolution in the gastrointestinal tract.[8] Equilibrium solubility, determined by the "shake-flask" method, is the gold standard for this measurement.[9] It measures the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium. This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement. For a hydrochloride salt of a basic compound like a piperidine, solubility is expected to be pH-dependent. Therefore, evaluation across a physiologically relevant pH range (1.2 to 6.8) is critical, as recommended by regulatory bodies like the WHO for biopharmaceutics classification.[14] A controlled temperature of 37°C is used to mimic physiological conditions.[14][15]

Protocol: Equilibrium "Shake-Flask" Solubility Assay

Step-by-Step Methodology:

-

Buffer Preparation:

-

Prepare aqueous buffers at a minimum of three pH levels relevant to the GI tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[14]

-

-

Sample Preparation:

-

Add an excess amount of solid (2S,4S)-2-methylpiperidin-4-ol hydrochloride to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature of 37 ± 1°C.[14]

-

Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours.[9][14] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

-

-

Phase Separation (Self-Validating Step):

-

This step is critical to remove undissolved solid, which would falsely inflate the solubility measurement.

-

Centrifuge the vials at high speed (e.g., >10,000 rpm) to pellet the excess solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Trustworthiness Check: For added certainty, pass the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[16] Comparing results from centrifuged-only vs. centrifuged-and-filtered samples can validate the separation method.

-

-

Quantification:

-

Prepare a standard curve of the compound in a suitable solvent.

-

Analyze the collected supernatant samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]

-

Determine the concentration of the dissolved compound by comparing its response to the standard curve.

-

-

Reporting:

-

Report the equilibrium solubility in mg/mL or µg/mL for each pH condition.

-

Workflow Diagram: Shake-Flask Solubility Assay

Caption: Workflow for equilibrium solubility determination.

Conclusion: Integrating Physical Properties into Drug Discovery

The physical properties of (2S,4S)-2-methylpiperidin-4-ol hydrochloride, like any active pharmaceutical ingredient, are not isolated data points. They are integral to a holistic understanding of the molecule's potential as a therapeutic agent. A well-defined melting point signals purity and informs on solid-state stability, while a thorough understanding of its pH-dependent solubility profile is fundamental to predicting its oral absorption and guiding formulation development.[1][3][8] By employing robust, validated protocols as described in this guide, researchers and drug development professionals can generate high-quality data, enabling informed decisions that steer projects toward success and minimize the risk of costly late-stage failures.

References

- Vistoli, G., Pedretti, A., & Testa, B. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. [Source not specified].

- (n.d.). Physicochemical properties. Fiveable.

- (n.d.). Physicochemical Property Study. WuXi AppTec DMPK.

- (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm.

- (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. Raytor.

- (n.d.). Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride. EvitaChem.

- (n.d.). Annex 4. World Health Organization (WHO).

- (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- (n.d.). Summary of solubility measurement protocols of each company before harmonization. [Source not specified].

- (n.d.). (2S,4S)-2-methylpiperidin-4-ol. Vulcanchem.

- (n.d.). Experiment 1 - Melting Points. [Source not specified].

- (n.d.). Melting point determination. [Source not specified].

- (n.d.). Determination of melting and boiling points. [Source not specified].

- (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

- (n.d.). (2S,4S)-2-Methylpiperidin-4-ol hydrochloride. Sigma-Aldrich.

- (n.d.). (2S)-2-methylpiperidin-4-one hydrochloride. ChemicalBook.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Buy Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (EVT-3098933) | 2387560-52-1 [evitachem.com]

- 6. (2S,4S)-2-methylpiperidin-4-ol (89451-58-1) for sale [vulcanchem.com]

- 7. (2S,4S)-2-Methylpiperidin-4-ol hydrochloride | 103539-63-5 [sigmaaldrich.com]

- 8. raytor.com [raytor.com]

- 9. researchgate.net [researchgate.net]

- 10. (2S)-2-methylpiperidin-4-one hydrochloride CAS#: 790667-45-7 [chemicalbook.com]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. who.int [who.int]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Data for (2S,4S)-2-Methylpiperidin-4-ol Hydrochloride: A Technical Guide

Introduction: The Significance of (2S,4S)-2-Methylpiperidin-4-ol Hydrochloride

(2S,4S)-2-methylpiperidin-4-ol is a chiral piperidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in the core structures of many pharmaceuticals. The specific stereochemistry, (2S,4S), is crucial for its biological activity and interaction with chiral targets such as enzymes and receptors. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more suitable for pharmaceutical formulation and biological assays.

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and stereochemical confirmation. This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the title compound.

Molecular Structure and Stereochemistry

The (2S,4S) designation indicates a cis relationship between the methyl group at position 2 and the hydroxyl group at position 4 of the piperidine ring. In its hydrochloride salt form, the piperidine nitrogen is protonated, forming a piperidinium chloride.

// Atom nodes N [label="N⁺", pos="0,0.5!", color="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; H_N [label="H", pos="-0.5,1!", fontcolor="#202124"]; H2_N [label="H", pos="0.5,1!", fontcolor="#202124"]; C2 [label="C2", pos="-1.2,-0.2!", fontcolor="#202124"]; H2 [label="H", pos="-1.5,-0.8!", fontcolor="#202124"]; C3 [label="C3", pos="-0.8,-1.5!", fontcolor="#202124"]; H3a [label="H", pos="-1.3,-2.1!", fontcolor="#202124"]; H3b [label="H", pos="-0.2,-2.1!", fontcolor="#202124"]; C4 [label="C4", pos="0,-2.5!", fontcolor="#202124"]; H4 [label="H", pos="-0.5,-3.1!", fontcolor="#202124"]; C5 [label="C5", pos="1.2,-1.5!", fontcolor="#202124"]; H5a [label="H", pos="0.8,-2.1!", fontcolor="#202124"]; H5b [label="H", pos="1.8,-2.1!", fontcolor="#202124"]; C6 [label="C6", pos="0.8,-0.2!", fontcolor="#202124"]; H6a [label="H", pos="1.3,-0.8!", fontcolor="#202124"]; H6b [label="H", pos="1.3,0.4!", fontcolor="#202124"]; C_Me [label="CH₃", pos="-2.5,0.2!", color="#34A853", fontcolor="#FFFFFF", style=filled, shape=circle]; O [label="O", pos="0.5,-3.5!", color="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; H_O [label="H", pos="1,-4!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="2.5,1!", color="#FBBC05", fontcolor="#202124", style=filled, shape=circle];

// Bonds N -- C2; N -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C2 -- C_Me; C4 -- O; O -- H_O; N -- H_N; N -- H2_N; C2 -- H2; C3 -- H3a; C3 -- H3b; C4 -- H4; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b;

} dot Figure 1. Chemical structure of (2S,4S)-2-methylpiperidin-4-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For (2S,4S)-2-methylpiperidin-4-ol hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry. The data presented here is based on the analysis of the closely related (2R,4R) diastereomer, which, as an enantiomer of the free base, is expected to have an identical NMR spectrum in an achiral solvent.

¹H NMR Spectroscopy

Experimental Rationale: A standard ¹H NMR experiment is conducted in a deuterated solvent such as D₂O or DMSO-d₆. The choice of solvent is critical; D₂O is often preferred for hydrochloride salts due to its high polarity and ability to exchange with labile protons (N-H and O-H), which simplifies the spectrum by removing their signals. However, this also means the information about the number of these protons is lost. DMSO-d₆ allows for the observation of these exchangeable protons. The spectrum is typically recorded on a 300 or 400 MHz spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 - 4.00 | m | 1H | H4 |

| ~3.40 - 3.60 | m | 1H | H2 |

| ~3.20 - 3.40 | m | 1H | H6 (eq) |

| ~2.80 - 3.00 | m | 1H | H6 (ax) |

| ~2.00 - 2.20 | m | 1H | H3 (eq) |

| ~1.80 - 2.00 | m | 1H | H5 (eq) |

| ~1.50 - 1.70 | m | 2H | H3 (ax), H5 (ax) |

| ~1.30 | d | 3H | -CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The assignments of axial (ax) and equatorial (eq) protons are based on typical chair conformations of piperidine rings.

Interpretation:

-

Downfield Protons (H2, H4, H6): The protons on carbons adjacent to the heteroatoms (N and O) are the most deshielded. The proton at C4 (H4), being attached to the carbon bearing the hydroxyl group, is expected to be in the 3.80-4.00 ppm range. The proton at C2 (H2), adjacent to both the nitrogen and the methyl group, would appear around 3.40-3.60 ppm. The two protons at C6, adjacent to the protonated nitrogen, will be diastereotopic and appear as separate multiplets.

-

Upfield Protons (H3, H5, -CH₃): The methylene protons at C3 and C5 will be in the more shielded region of the spectrum. The methyl group protons will appear as a doublet due to coupling with the H2 proton.

-

Protonation Effect: The protonation of the nitrogen to form the hydrochloride salt causes a significant downfield shift of the adjacent protons (H2 and H6) compared to the free base, due to the inductive effect of the positive charge.

¹³C NMR Spectroscopy

Experimental Rationale: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. This is invaluable for confirming the carbon skeleton of the molecule. The experiment is typically run in the same solvent as the ¹H NMR.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~65 - 70 | C4 |

| ~50 - 55 | C2 |

| ~45 - 50 | C6 |

| ~35 - 40 | C3 |

| ~30 - 35 | C5 |

| ~15 - 20 | -CH₃ |

Note: These are estimated chemical shifts.

Interpretation:

-

C4 Carbon: The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C4) is the most deshielded among the ring carbons, appearing in the 65-70 ppm region.

-

C2 and C6 Carbons: The carbons adjacent to the protonated nitrogen (C2 and C6) are also significantly deshielded, with C2 being slightly more so due to the additional substitution of the methyl group.

-

C3 and C5 Carbons: These methylene carbons are in the more upfield region of the spectrum.

-

Methyl Carbon: The methyl carbon is the most shielded, appearing at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

Experimental Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The sample is typically analyzed as a solid (KBr pellet) or a mull. For a hydrochloride salt, the spectrum will show characteristic absorptions for the O-H, N-H, and C-H bonds.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| ~2800 - 2400 | Broad, Multiple Peaks | N⁺-H stretch (ammonium salt) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 - 1500 | Medium | N-H bend |

| ~1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

Interpretation:

-

O-H Stretch: A strong, broad peak in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

N⁺-H Stretch: The most telling feature of the hydrochloride salt is the broad, often complex series of absorptions in the 2800-2400 cm⁻¹ range. This is indicative of the stretching vibration of the N⁺-H bond in the piperidinium ion. This feature is absent in the IR spectrum of the free base.

-

C-H and C-O Stretches: The aliphatic C-H stretching vibrations are observed in their usual region. A strong absorption around 1100-1000 cm⁻¹ corresponds to the C-O stretching of the secondary alcohol.

Mass Spectrometry (MS)

Experimental Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a hydrochloride salt, techniques like Electrospray Ionization (ESI) are typically used. The spectrum will generally show the molecular ion of the free base, as the HCl is lost during the ionization process.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 116.1 | [M+H]⁺, where M is the free base (C₆H₁₃NO) |

| 115.1 | Molecular ion of the free base [M]⁺ |

| 98.1 | [M-H₂O]⁺, loss of water |

| 84.1 | Fragmentation, e.g., loss of CH₃ and H₂O |

Interpretation:

The molecular weight of the free base, (2S,4S)-2-methylpiperidin-4-ol, is 115.17 g/mol .[2] In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 116.1. The molecular ion [M]⁺ at m/z 115.1 may also be observed.

Common fragmentation pathways for this type of molecule include the loss of water from the molecular ion, leading to a peak at m/z 98.1. Further fragmentation can lead to smaller charged species.

Conclusion

The spectroscopic characterization of (2S,4S)-2-methylpiperidin-4-ol hydrochloride is crucial for its application in research and development. This guide provides a detailed, expert-level interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. By leveraging data from closely related compounds and foundational spectroscopic principles, a clear and actionable picture of the molecule's spectral features has been constructed. The key distinguishing features are the downfield shifts in the NMR spectra due to the protonated nitrogen, the characteristic N⁺-H stretch in the IR spectrum, and the detection of the free base's mass in the mass spectrum. This synthesized data serves as a reliable reference for scientists working with this and similar chiral piperidine compounds.

References

-

PubChem. (n.d.). 2-Methylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Methylpiperidine hydrochloride. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylpiperidin-4-ol. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (2S,4S)-2-methylpiperidin-4-ol hydrochloride: A Chiral Building Block for Drug Discovery

This guide provides a comprehensive technical overview of (2S,4S)-2-methylpiperidin-4-ol hydrochloride, a chiral piperidine derivative of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, analytical characterization, potential biological significance, and safe handling practices, offering field-proven insights to support your research endeavors.

Introduction and Chemical Identity

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets[1]. (2S,4S)-2-methylpiperidin-4-ol hydrochloride is a specific stereoisomer within this class, offering a defined three-dimensional structure that is crucial for developing stereospecific therapeutics. Its chirality makes it a valuable building block for creating complex molecules with high target selectivity and potentially reduced off-target effects.

It is critical to address a common point of confusion regarding the Chemical Abstracts Service (CAS) number for this compound. The CAS number 4045-24-3 , provided in the topic, actually corresponds to 4-methoxypiperidine . The correct CAS numbers for the compound of interest are:

-

(2S,4S)-2-methylpiperidin-4-ol (free base): 89451-58-1

-

(2S,4S)-2-methylpiperidin-4-ol hydrochloride: 103539-63-5[2]

This guide will focus on the hydrochloride salt, which is often preferred in research and development for its enhanced stability and solubility in aqueous media.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. The hydrochloride salt of (2S,4S)-2-methylpiperidin-4-ol is a white to yellow solid with good solubility in polar solvents, a characteristic that facilitates its use in various experimental settings. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 103539-63-5 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.64 g/mol | [2] |

| IUPAC Name | (2S,4S)-2-methylpiperidin-4-ol hydrochloride | [2] |

| Physical Form | White to Yellow Solid | [2] |

| Storage Temperature | Refrigerator | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis and Purification

The stereocontrolled synthesis of substituted piperidines is a key challenge in organic chemistry. A notable and highly diastereoselective method for producing (2S,4S)-2-methylpiperidin-4-ol has been reported, which provides excellent control over the desired stereochemistry. This approach is crucial for obtaining enantiomerically pure material for drug discovery applications[3][4][5].

Diastereoselective Synthesis Workflow

A robust method for the synthesis of cis-4-hydroxy-2-methyl piperidine involves a multi-step process starting from a chiral β-enaminoester derived from (R)-(-)-2-phenylglycinol. The key steps include a diastereoselective intramolecular cyclization, followed by reduction and deprotection steps to yield the target compound[3][4][5].

Caption: Diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol hydrochloride.

Detailed Experimental Protocol (Adapted from literature)

The following is a generalized protocol based on reported synthetic routes. Researchers should consult the primary literature for specific reaction conditions and safety precautions[3][4][5].

-

Cyclization: The starting chiral β-enaminoester is subjected to an intramolecular non-classical Corey–Chaykovsky ring-closing reaction to form a zwitterionic bicyclic lactam intermediate. This step is crucial for establishing the desired stereochemistry.

-

Reduction of Ketone: The ketone group in the bicyclic intermediate is reduced, for example using sodium borohydride in methanol, to yield the corresponding alcohol with high diastereoselectivity.

-

Reduction of Amide and Hemiaminal: The resulting intermediate undergoes reduction of the amide and hemiaminal functionalities, for instance with a borane dimethyl sulfide complex (BH3·DMS), to afford the 2,4-cis-2-methyl-4-hydroxy piperidine derivative.

-

Deprotection: A simple debenzylation and N-Boc protection reaction, followed by acidic treatment, is performed to remove the protecting groups and yield the free base, (2S,4S)-2-methylpiperidin-4-ol.

-

Salt Formation: The final hydrochloride salt is obtained by treating the free base with a solution of hydrogen chloride in a suitable solvent like ether or isopropanol.

-

Purification: Purification of the final product is typically achieved through recrystallization to obtain a high-purity solid.

Analytical Characterization

The structural integrity and purity of (2S,4S)-2-methylpiperidin-4-ol hydrochloride are paramount for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound. A reversed-phase HPLC method, possibly with a C18 column, can be developed for this purpose. Since the piperidine core lacks a strong chromophore, UV detection might have low sensitivity. Therefore, derivatization with a UV-active or fluorescent tag, such as dansyl chloride, can be employed for more sensitive detection and accurate quantification[7][8][9]. For chiral purity analysis, a chiral stationary phase would be necessary to separate the (2S,4S) enantiomer from other stereoisomers.

Biological Activity and Drug Development Applications

While specific biological studies on (2S,4S)-2-methylpiperidin-4-ol hydrochloride are not extensively published, its significance lies in its role as a chiral building block for the synthesis of pharmacologically active molecules. The piperidine moiety is present in a wide array of drugs targeting the central nervous system, as well as those with antimicrobial and anticancer properties[1].

A Scaffold for Acetylcholinesterase (AChE) Inhibitors

Derivatives of (2S,4S)-2-methylpiperidin-4-ol have been investigated as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The specific stereochemistry of the (2S,4S) isomer has been shown to be crucial for effective binding to the active site of the AChE enzyme. The methyl group at the C2 position can engage in hydrophobic interactions, while the hydroxyl group at the C4 position can form hydrogen bonds, leading to potent inhibition of the enzyme[1]. This highlights the importance of the defined stereochemistry of this building block in designing targeted therapeutics.

Caption: Hypothetical binding of a (2S,4S)-2-methylpiperidin-4-ol derivative to the active site of AChE.

Broader Potential in Drug Discovery

The piperidine scaffold is known to be a key component in compounds with a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various substituted piperidines have demonstrated efficacy against bacterial and fungal pathogens[10][11].

-

Anticancer Properties: Some piperidine derivatives have shown antiproliferative activity in cancer cell lines[12].

-

Central Nervous System (CNS) Applications: The piperidine ring is a common feature in drugs targeting CNS disorders, including antipsychotics and analgesics[1][13][14].

Therefore, (2S,4S)-2-methylpiperidin-4-ol hydrochloride serves as a valuable starting material for the synthesis of novel drug candidates in these and other therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2S,4S)-2-methylpiperidin-4-ol hydrochloride. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from related piperidine hydrochlorides and substituted piperidines provide general safety guidelines.

-

Hazard Statements: Based on related compounds, it may cause skin irritation, serious eye damage, and respiratory irritation[1][4].

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[1][2][4][15].

-

Researchers should always consult the supplier-specific MSDS before handling this compound and perform a thorough risk assessment for their specific experimental procedures.

Conclusion

(2S,4S)-2-methylpiperidin-4-ol hydrochloride is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry is a key feature that allows for the synthesis of highly specific and potentially more effective therapeutic agents. While direct biological studies on this compound are limited, its utility as a scaffold for potent molecules, such as acetylcholinesterase inhibitors, is evident. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers aiming to leverage its unique structural features in the creation of novel pharmaceuticals.

References

-

SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 2023, 25(2): 329-339. [Link]

-

RSC Publishing. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. [Link]

-

ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [Link]

- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3532303, 2-Methylpiperidin-4-ol. [Link]

-

Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & McNeil, M. R. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588-3594. [Link]

-

Starck, L., et al. (2017). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 22(11), 1885. [Link]

-

ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

-

Arctom Scientific. (2S,4S)-2-Methylpiperidin-4-ol hydrochloride product page. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy) phenylmethyl) carbamide (2R, 3R)-dihydroxybutanedioate (2: 1)(ACP-103), a novel 5-hydroxytryptamine (2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Anis, M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66. [Link]

-

Zhang, X., et al. (2014). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. European journal of medicinal chemistry, 86, 553-562. [Link]

-

Pandiarajan, K., et al. (1989). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 27(4), 354-358. [Link]

-

de Esch, I. J., et al. (2000). Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1, 2, 5, 6-tetrahydropyridines in solid tumor cell lines. Journal of medicinal chemistry, 43(13), 2534-2541. [Link]

-

ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5, 6-dimethoxy-1-oxoindan-2-yl) methyl] piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]

-

PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

- 1. (2S,4S)-2-methylpiperidin-4-ol (89451-58-1) for sale [vulcanchem.com]

- 2. (2S,4S)-2-Methylpiperidin-4-ol hydrochloride | 103539-63-5 [sigmaaldrich.com]

- 3. 103539-63-5 | (2S,4S)-2-Methylpiperidin-4-ol-Hydrochlorid | (2S,4S)-2-methylpiperidin-4-ol hydrochloride - Capot Chemisch [capotchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. cenmed.com [cenmed.com]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

The Architectural Nuances of a Privileged Scaffold: A Technical Guide to cis-2,4-Disubstituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a seemingly simple six-membered heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1][2] Its conformational flexibility and the ability to be functionalized at multiple positions make it an exceptionally versatile scaffold in drug design.[1] Among the various substitution patterns, the cis-2,4-disubstituted motif presents a unique set of synthetic challenges and conformational intricacies that, when mastered, unlock access to novel chemical space and potent biological activity. This guide provides an in-depth exploration of the stereoselective synthesis, conformational landscape, and therapeutic relevance of cis-2,4-disubstituted piperidines, offering field-proven insights for professionals in drug discovery and development.

Part 1: Mastering Stereocontrol in the Synthesis of cis-2,4-Disubstituted Piperidines

The controlled installation of two substituents in a cis relationship on a piperidine ring demands a nuanced understanding of stereoselective synthesis. The choice of strategy is paramount and is often dictated by the desired substituents and the availability of starting materials.

Diastereoselective Synthesis: A Tale of Two Pathways

A powerful approach to diastereoselective synthesis of 2,4-disubstituted piperidines allows for complete control over the reaction's selectivity by simply altering the order of the reaction sequence.[3][4][5] This method provides access to both cis and trans diastereomers, making it a versatile tool for building diverse piperidine scaffolds for drug discovery.[3][4][6]

One notable strategy leverages the conformational bias induced by an N-acyl group on the piperidine ring.[3] Spectroscopic evidence suggests a significant contribution from a resonance structure that, coupled with a 2-substituent, creates pseudo-allylic strain (A1,3), which governs the ground-state conformation of the heterocycle.[3] This conformational lock allows for highly diastereoselective transformations at the 4-position.

Experimental Protocol: Diastereoselective Synthesis of a cis-2,4-Disubstituted Piperidine Intermediate [3][6]

-

N-Acylation and Grignard Addition: To a solution of a 2-substituted piperidine in THF at -20 °C, add phenyl chloroformate. After stirring, cool the mixture to -78 °C and add the desired Grignard reagent (RMgX).

-

Hydrolysis: Quench the reaction with 10% HCl at 23 °C to yield the 2,4-disubstituted N-acyl piperidine.

-

Protecting Group Manipulation: Hydrolyze the phenyl carbamate with sodium methoxide in methanol at 23 °C. Subsequently, protect the nitrogen with a Boc group using Boc2O and DMAP in acetonitrile at 23 °C.

-

Conjugate Reduction: Reduce the resulting vinylogous imide with zinc in acetic acid at 50 °C to afford the desired cis-2,4-disubstituted piperidone.[6]

-

Further Functionalization: The resulting piperidone can be further elaborated through reactions such as Wittig olefination to introduce additional diversity.[6]

Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of appropriately substituted pyridines is a direct and often highly stereoselective method for accessing cis-disubstituted piperidines.[7][8] The choice of catalyst, solvent, and protecting group on the nitrogen can significantly influence the diastereomeric ratio of the product.[7][8] This approach is particularly valuable for synthesizing a wide range of regio- and diastereoisomers of substituted pipecolinates, which serve as 3D fragment building blocks in drug discovery.[7][8]

Experimental Protocol: Hydrogenation of a Disubstituted Pyridine [7][8]

-

Reaction Setup: In a high-pressure reactor, dissolve the substituted pyridine in a suitable solvent (e.g., methanol, acetic acid).

-

Catalyst Addition: Add a hydrogenation catalyst, such as platinum oxide or a rhodium complex.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the appropriate temperature.

-

Workup and Protection: After the reaction is complete, filter off the catalyst. The resulting piperidine can then be protected, for example with a Boc or benzyl group, to yield the cis-disubstituted product as the major diastereomer.[8]

Part 2: Unraveling the Conformational Complexity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For cis-2,4-disubstituted piperidines, the conformational equilibrium is a delicate balance of steric and stereoelectronic effects.

The Chair Conformation and Substituent Orientation

In the absence of overriding steric or electronic factors, the piperidine ring adopts a chair conformation, similar to cyclohexane. For a cis-2,4-disubstituted piperidine, this can lead to two primary chair conformations: one with both substituents in equatorial positions and another with both in axial positions. Generally, the diequatorial conformation is favored to minimize 1,3-diaxial interactions.

However, the nature of the substituents and the group on the nitrogen atom can significantly alter this preference. For instance, with a bulky N-Boc group, a 2,4-disubstituted piperidine may adopt a twist-boat conformation to alleviate unfavorable A1,3-strain between the Boc group and the 2-substituent.[7][8]

The Role of Stereoelectronic Effects

Electrostatic interactions can play a crucial role in determining the conformational preferences of piperidinium salts.[9] For 4-substituted piperidines with polar substituents, protonation of the nitrogen can lead to a stabilization of the axial conformer due to favorable electrostatic interactions between the substituent and the protonated nitrogen.[9] In some cases, this can even reverse the conformational preference, making the axial form the more stable one.[9]

Part 3: Biological Significance and Therapeutic Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities.[10][11][12][13] Substituted piperidines are key components in drugs for treating a wide range of diseases, including cancer, Alzheimer's disease, diabetes, and viral infections.[2][10][14]

Piperidines as Key Pharmacophores

The conformational rigidity and the ability to present substituents in well-defined spatial orientations allow piperidine derivatives to interact with high specificity with biological targets such as G-protein coupled receptors, ion channels, and enzymes.[11] The cis-2,4-disubstitution pattern, in particular, can provide valuable structural information and an additional site for diversification in drug discovery programs.[3][6]

Notable Examples in Drug Discovery

While 1,4-disubstituted piperidines have historically dominated the landscape of approved drugs, the unique stereochemical arrangement of 2,4-disubstituted piperidines offers opportunities to explore new pharmacological profiles.[6] Research has shown that the relative stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. For instance, in a series of dopamine transport inhibitors, the cis-isomer was found to be significantly more active than the trans-isomer.[15]

Anticancer and Other Therapeutic Activities

Piperidine derivatives have been extensively investigated for their potential as anticancer agents.[2][16][17] They are also found in compounds with antimicrobial, anti-inflammatory, and analgesic properties.[11][18] The development of efficient and stereoselective synthetic methods for cis-2,4-disubstituted piperidines is crucial for expanding the accessible chemical space and for the discovery of novel therapeutic agents.

Data Summary

| Synthetic Method | Key Features | Stereoselectivity | Reference |

| Diastereoselective Synthesis via N-Acyl Piperidines | Controllable access to both cis and trans isomers. | High | [3] |

| Catalytic Hydrogenation of Pyridines | Direct route to cis-piperidines. | Generally high for cis | [7][8] |

| Radical Cyclization | Provides access to trans-piperidines, but can be tuned. | Typically favors trans | [19] |

Visualizing Key Concepts

Caption: Synthetic routes to cis-2,4-disubstituted piperidines.

Caption: Conformational equilibria in cis-2,4-disubstituted piperidines.

References

-

Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681. [Link]

-

Watson, P. S., Jiang, B., & Scott, B. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. PubMed. [Link]

-

Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. American Chemical Society. [Link]

-

Dang, H., et al. (2006). Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 71(14), 5198–5207. [Link]

-

Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Figshare. [Link]

-

Various Authors. (n.d.). Established drugs containing functionalized piperidine framework. ResearchGate. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1833. [Link]

-

Unknown Author. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. LinkedIn. [Link]

-

Foley, D. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1369. [Link]

-

Foley, D. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Jones, A. J., et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1751-1757. [Link]

-

Senthilkumar, U., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(5), 547-555. [Link]

-

Unknown Author. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Various Authors. (n.d.). Biological activities of piperidine alkaloids. ResearchGate. [Link]

-

Zhang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 425. [Link]

-

Pandey, P., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 29(14), 3248. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines:â Scaffolds for Drug Discovery - Organic Letters - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajchem-a.com [ajchem-a.com]

- 14. researchgate.net [researchgate.net]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 2-methylpiperidin-4-ol isomers

An In-Depth Technical Guide to the Discovery and History of 2-Methylpiperidin-4-ol Isomers

Abstract

The piperidine nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its myriad derivatives, 2-methylpiperidin-4-ol presents a deceptively simple scaffold that holds significant stereochemical complexity and pharmacological relevance. The presence of two stereocenters gives rise to four distinct stereoisomers, each with a unique three-dimensional architecture that can profoundly influence its biological activity. This technical guide provides a comprehensive exploration of the discovery, history, and stereoselective synthesis of 2-methylpiperidin-4-ol isomers. We will trace the evolution of synthetic strategies from early, non-selective methods to modern, highly controlled asymmetric syntheses. The driving force behind this synthetic pursuit—the critical role of stereochemistry in modulating pharmacological effect, particularly in the context of neuroactive agents—will be a central theme. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important heterocyclic building block.

The Piperidine Scaffold: A Privileged Structure in Chemical Biology

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most prevalent structural motifs in approved pharmaceuticals.[3] Its conformational flexibility, primarily adopting a chair conformation similar to cyclohexane, allows its derivatives to present substituents in well-defined axial and equatorial orientations, making it an ideal scaffold for probing molecular interactions with biological targets.[4]

The piperidine ring is found in numerous natural alkaloids with potent physiological effects, from the spicy piperine in black pepper to the toxic coniine of poison hemlock.[4][5][6] This natural precedent has inspired chemists for over a century to explore the synthesis and application of piperidine derivatives in drug discovery, targeting a wide range of conditions including pain, inflammation, and neurological disorders.[1][7][8][9]

Stereochemical Complexity of 2-Methylpiperidin-4-ol

The introduction of two substituents onto the piperidine ring, a methyl group at the 2-position and a hydroxyl group at the 4-position, creates two chiral centers. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers (cis and trans).

-

Cis Isomers: The methyl and hydroxyl groups are on the same side of the ring (e.g., both equatorial or both axial in the dominant chair conformation). This pair consists of the (2R, 4S) and (2S, 4R) enantiomers.

-